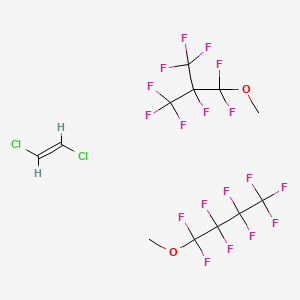
8-Fluorochroman-4-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“8-Fluorochroman-4-amine hydrochloride” is a chemical compound with the molecular formula C9H11ClFNO . It has a molecular weight of 203.64 g/mol . This compound is also known by several synonyms, including “this compound”, “8-Fluorochroman-4-amine HCl”, and “8-FLUORO-CHROMAN-4-YLAMINE HYDROCHLORIDE” among others .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H10FNO.ClH/c10-7-3-1-2-6-8(11)4-5-12-9(6)7;/h1-3,8H,4-5,11H2;1H . Its canonical SMILES structure is C1COC2=C(C1N)C=CC=C2F.Cl .
Physical And Chemical Properties Analysis
“this compound” has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are both 203.0513198 g/mol . The topological polar surface area is 35.2 Ų , and it has a heavy atom count of 13 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives were synthesized through Michael addition reactions, showcasing the role of fluorine in enhancing solubility and potential for water or PBS buffer systems. These compounds, with distinct o- and p-fluoro substituents, demonstrated improved anti-inflammatory activity by inhibiting LPS-induced NO secretion, hinting at the structural importance of fluorine in biological applications (Sun, Gao, Wang, & Hou, 2019).
Photophysical Properties
The study of photophysical properties of fluorophore analogues, including fluorine-substituted derivatives, in various solvents revealed the impact of solvent polarity and electron withdrawing strength on fluorescence quantum yields and lifetimes. This research underlines the significance of fluorine in altering photophysical behaviors, useful in designing fluorescence-based applications (Qin, Baruah, van der Auweraer, De Schryver, & Boens, 2005).
Material Science Applications
Fluoro-polyimides, synthesized from fluorine-containing aromatic diamines, showcased excellent thermal stability, low moisture absorption, and high hygrothermal stability, pointing towards the utility of fluorine-substituted compounds in material science, particularly in enhancing the properties of polymers (Xie, Liu, Zhou, Zhang, He, & Yang, 2001).
Fluorogenic Probes
A new type of fluorogenic and fluorochromic probe based on the reduction of weakly fluorescent 4-azido-cinnoline to fluorescent cinnoline-4-amine was developed, demonstrating the fluorogenic effect in polar solvents with significant fluorescence increase in water. This research exemplifies the application of fluorine-substituted compounds in creating sensitive and selective probes for analytical and biological applications (Danilkina, Andrievskaya, Vasileva, Lyapunova, Rumyantsev, Kuzmin, Bessonova, & Balova, 2021).
Crystal Engineering
The crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids demonstrates the strategic use of fluorine to enhance interactions and form energetically and structurally robust cocrystals. This approach is effective in producing cocrystals of amine hydrochlorides, indicating the potential of fluorine-substituted compounds in crystal engineering and pharmaceutical development (Childs, Chyall, Dunlap, Smolenskaya, Stahly, & Stahly, 2004).
Safety and Hazards
The safety information for “8-Fluorochroman-4-amine hydrochloride” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
8-fluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO.ClH/c10-7-3-1-2-6-8(11)4-5-12-9(6)7;/h1-3,8H,4-5,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKWCMPLLLFKBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC=C2F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672576 |
Source


|
| Record name | 8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191608-18-1 |
Source


|
| Record name | 2H-1-Benzopyran-4-amine, 8-fluoro-3,4-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191608-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Cyclopenta[b]benzofuran-7-ol,6-ethoxy-2,3,3a,8b-tetrahydro-,cis-(9CI)](/img/no-structure.png)

![(1R,5R,6S)-5-Hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic acid](/img/structure/B574544.png)

